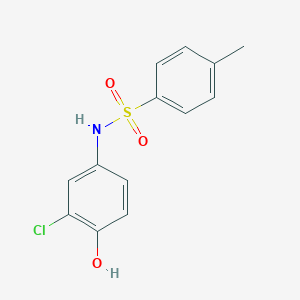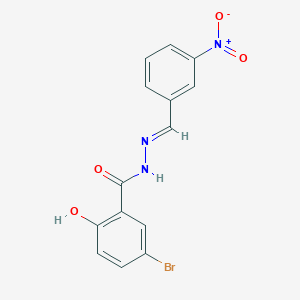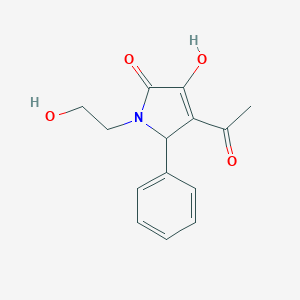
N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide, also known as CHS-828, is a synthetic compound that has gained attention for its potential use in cancer treatment.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide is not fully understood, but it is thought to involve the induction of oxidative stress in cancer cells. This oxidative stress can lead to DNA damage and ultimately, apoptosis. Additionally, N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of certain enzymes that are necessary for tumor growth.
Biochemical and Physiological Effects:
N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in tumor growth, as well as to induce apoptosis in cancer cells. Additionally, N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been found to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide in lab experiments is that it has been extensively studied for its potential use in cancer treatment. Additionally, it has been found to have a variety of biochemical and physiological effects that make it a promising candidate for further research. However, one limitation of using N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments that effectively target its potential uses.
Direcciones Futuras
There are a number of potential future directions for research on N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide. One area of interest is the development of novel delivery methods that can increase its effectiveness in cancer treatment. Additionally, further research is needed to fully understand its mechanism of action, which could lead to the development of more targeted cancer treatments. Finally, there is a need for clinical trials to determine the safety and efficacy of N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide in humans.
Métodos De Síntesis
N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 3-chloro-4-hydroxyaniline. The resulting intermediate is then treated with ammonia to obtain N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been studied extensively for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells through a variety of mechanisms. Additionally, N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide has been found to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Propiedades
Nombre del producto |
N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H12ClNO3S |
Peso molecular |
297.76 g/mol |
Nombre IUPAC |
N-(3-chloro-4-hydroxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO3S/c1-9-2-5-11(6-3-9)19(17,18)15-10-4-7-13(16)12(14)8-10/h2-8,15-16H,1H3 |
Clave InChI |
IZAFUWDBROVOBU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)
![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)

![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)


![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)




![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)